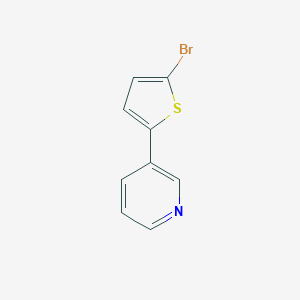

3-(5-Bromothiophen-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBHIXTYLYHAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355984 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169050-05-9 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-Bromothiophen-2-yl)pyridine: A Key Intermediate in Drug Discovery

Introduction: The Significance of 3-(5-Bromothiophen-2-yl)pyridine in Medicinal Chemistry

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the myriad of heterocyclic compounds, those incorporating both pyridine and thiophene rings have garnered significant attention. These two aromatic systems are prevalent in a vast number of FDA-approved drugs and bioactive natural products. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule, such as solubility and basicity, which are critical for pharmacokinetic profiles.[1] The thiophene ring, a bioisostere of the benzene ring, is often introduced to enhance potency or improve metabolic stability.

The strategic combination of these two heterocycles in a single molecule, such as 3-(5-Bromothiophen-2-yl)pyridine, creates a versatile platform for the development of new chemical entities. The bromine atom on the thiophene ring serves as a crucial synthetic handle, allowing for further functionalization through a variety of cross-coupling reactions. This enables the exploration of a wide chemical space and the fine-tuning of a compound's biological activity. Indeed, derivatives of 3-(thiophen-2-yl)pyridine have been investigated as potential multi-target anticancer agents, particularly as kinase inhibitors.[2][3] This guide provides a comprehensive, in-depth technical protocol for the synthesis of 3-(5-Bromothiophen-2-yl)pyridine, tailored for researchers, scientists, and drug development professionals.

Strategic Selection of the Synthetic Route: The Suzuki-Miyaura Coupling

For the construction of the C-C bond between the pyridine and thiophene rings, several palladium-catalyzed cross-coupling reactions could be considered, most notably the Stille and Suzuki-Miyaura couplings. While both are robust and versatile methods, a careful consideration of practical and safety aspects, particularly in a drug development context, leads to the selection of the Suzuki-Miyaura coupling as the preferred route.

The primary rationale for this choice lies in the nature of the byproducts. The Stille coupling utilizes organotin reagents, which are notoriously toxic and often difficult to completely remove from the final product. In a pharmaceutical setting, the presence of even trace amounts of organotin impurities is highly undesirable. The Suzuki-Miyaura coupling, on the other hand, employs organoboron reagents, typically boronic acids or their esters. The byproducts of this reaction are boron-based compounds that are generally considered to be of low toxicity and are more easily removed during workup and purification.

Furthermore, the Suzuki-Miyaura coupling is well-documented for its high functional group tolerance and its effectiveness in coupling heteroaromatic compounds. The reaction typically proceeds under relatively mild conditions, which is beneficial for preserving sensitive functional groups that may be present in more complex derivatives.

A critical aspect of the proposed synthesis is the regioselective coupling of 2,5-dibromothiophene. The bromine atom at the 5-position of the thiophene ring is known to be more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 2-position. This difference in reactivity allows for a selective mono-arylation, yielding the desired 3-(5-Bromothiophen-2-yl)pyridine as the major product. This inherent selectivity makes the protocol reliable and reproducible.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism that involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2,5-dibromothiophene, preferentially at the more reactive 5-position, to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (3-pyridylboronic acid) is activated by a base, forming a boronate species. This species then undergoes transmetalation with the Pd(II) complex, where the pyridyl group is transferred to the palladium center, and the bromide and boronate salt are released.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond between the thiophene and pyridine rings, yielding the final product, 3-(5-Bromothiophen-2-yl)pyridine. The Pd(0) catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle.

Below is a Graphviz diagram illustrating this catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and characterization data for verification of the final product.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dibromothiophene | 98% | Commercially available | |

| 3-Pyridylboronic acid | 97% | Commercially available | |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially available | Handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Finely powdered. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Use a freshly opened bottle or distill from sodium/benzophenone. |

| Deionized Water | Degassed. | ||

| Ethyl Acetate | ACS Grade | Commercially available | For extraction. |

| Brine (saturated NaCl solution) | For washing. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | For drying. | |

| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |

| Hexanes | ACS Grade | Commercially available | For chromatography. |

| Diethyl Ether | ACS Grade | Commercially available | For chromatography. |

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Mass spectrometer

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 2,5-dibromothiophene (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

-

Addition of Catalyst and Solvents:

-

Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approximately 0.1 M concentration of the limiting reagent).

-

-

Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with hexanes and gradually increasing the polarity with diethyl ether or ethyl acetate, is recommended to isolate the product.

-

Flowchart of the Synthesis Workflow:

Sources

Introduction: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Bromothiophen-2-yl)pyridine

In the landscape of medicinal chemistry, the assembly of novel molecular entities with desirable pharmacological profiles is a perpetual challenge. Heterocyclic compounds, particularly those combining multiple pharmacophoric motifs, serve as invaluable scaffolds. 3-(5-Bromothiophen-2-yl)pyridine is a prime example of such a strategic building block, integrating the electron-rich thiophene ring with the electron-deficient pyridine system.[1][2] The presence of a bromine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of potential therapeutics.[3]

This guide provides an in-depth analysis of the core physicochemical properties of 3-(5-Bromothiophen-2-yl)pyridine. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in biological systems (pharmacokinetics and pharmacodynamics) and during the formulation process. For researchers, scientists, and drug development professionals, a firm grasp of properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) is critical for efficient lead optimization and the rational design of new chemical entities.[4] This document is structured to deliver not just data, but the underlying scientific rationale and field-proven experimental methodologies for their validation.

Core Physicochemical Identifiers

Precise identification is the foundation of all subsequent chemical and biological investigation. The fundamental identifiers for 3-(5-Bromothiophen-2-yl)pyridine are summarized below.

| Property | Value | Source |

| CAS Number | 169050-05-9 | [5][6] |

| Molecular Formula | C₉H₆BrNS | [5][6] |

| Molecular Weight | 240.12 g/mol | [5][6] |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC=C(S2)Br | [5][7] |

| InChI Key | BKLQDMVQUWKFJS-UHFFFAOYSA-N | [7] |

Molecular Structure and Electronic Properties

The molecular architecture of 3-(5-Bromothiophen-2-yl)pyridine dictates its reactivity and intermolecular interactions. It consists of a pyridine ring linked at the 3-position to the 2-position of a 5-bromothiophene ring.

Caption: 2D structure of 3-(5-Bromothiophen-2-yl)pyridine.

The pyridine ring is inherently electron-deficient, which influences its ability to accept hydrogen bonds and participate in π-stacking interactions. Conversely, the thiophene ring is electron-rich. This electronic juxtaposition is a common feature in pharmacologically active molecules.[4] The topological polar surface area (TPSA), a computed metric correlated with drug transport properties, is a key descriptor.

| Computed Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [7][8] |

| Hydrogen Bond Donor Count | 0 | [8][9] |

| Hydrogen Bond Acceptor Count | 2 | [8][9] |

| Rotatable Bond Count | 1 | [9] |

A TPSA of 41.1 Ų suggests the potential for good cell permeability. The molecule possesses two hydrogen bond acceptors (the nitrogen of the pyridine ring and the sulfur of the thiophene ring) and no donors, classifying it as a hydrogen bond acceptor. The single rotatable bond between the two aromatic rings allows for some conformational flexibility, which can be crucial for binding to biological targets.

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). Solubility is equally vital, as a compound must be in solution to be absorbed and exert its biological effect.

Lipophilicity (LogP)

While experimental LogP values are the gold standard, several computational models provide reliable estimates. These predictions are indispensable for the early-stage screening of compound libraries.

| Parameter | Predicted Value | Source |

| XLogP3-AA | 3.5 | [8] |

| LogP (ChemScene) | 3.5726 | [9] |

| LogP (PubChem) | 3.2 | [7] |

The consensus LogP value of approximately 3.2 to 3.6 suggests that 3-(5-Bromothiophen-2-yl)pyridine is a moderately lipophilic compound. This value falls within the range often considered favorable for oral drug candidates (typically LogP < 5).

Aqueous Solubility

No experimental solubility data for this specific compound is readily available in the cited literature. However, its moderate lipophilicity and crystalline nature (as inferred from related compounds) suggest it likely has low to moderate aqueous solubility.[10][11] Determining this property experimentally is a mandatory step in its characterization. The protocol for a standard kinetic solubility assay is provided in Section 8.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The pyridine nitrogen in 3-(5-Bromothiophen-2-yl)pyridine is basic and can be protonated. This ionization state is critical as it profoundly affects solubility, permeability, and target binding.

The pKa of unsubstituted pyridine is approximately 5.2.[12][13] The electron-withdrawing nature of the attached bromothiophene ring is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa. A predicted pKa value for a closely related analog, 3-bromo-5-(3-methylthiophen-2-yl)pyridine, is 2.79±0.20, which provides a reasonable estimate.[14] An experimental determination via potentiometric titration or UV-Vis spectrophotometry (detailed in Section 8) is necessary for confirmation.

Solid-State Properties: Melting Point

Solid-state properties, such as the melting point, provide information about crystal lattice energy, purity, and stability. While no definitive melting point for 3-(5-Bromothiophen-2-yl)pyridine (CAS 169050-05-9) was found, related isomers and analogs are reported as crystalline solids with melting points in the range of 70-85 °C.[10] This strongly indicates that the target compound is a solid at room temperature. Differential Scanning Calorimetry (DSC) is the standard technique for accurately determining the melting point and other thermal transitions, as outlined in Section 8.

Spectroscopic Profile: The Chemical Fingerprint

The identity and purity of 3-(5-Bromothiophen-2-yl)pyridine are confirmed through a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are anticipated:[10][15]

-

¹H NMR: The spectrum will show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring will appear as doublets, triplets, or multiplets, with chemical shifts influenced by the nitrogen atom. The two protons on the thiophene ring will likely appear as doublets.

-

¹³C NMR: The spectrum will display nine unique carbon signals. The carbons attached to the electronegative nitrogen, sulfur, and bromine atoms will have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio). The exact mass measurement would confirm the molecular formula C₉H₆BrNS.

Application in Drug Discovery & Medicinal Chemistry

The true value of 3-(5-Bromothiophen-2-yl)pyridine lies in its role as a versatile intermediate. The pyridine and thiophene scaffolds are prevalent in a vast array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[16][17][18]

The bromine atom is the key to its utility. It serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the systematic and efficient introduction of diverse chemical functionalities. This capability enables chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[3] Research has shown that derivatives of (thiophen-2-yl)pyridine can act as multitarget anticancer agents, validating the potential of this core scaffold.[17][19]

Experimental Protocols

The following protocols are self-validating systems designed to provide robust and reproducible physicochemical data.

Physicochemical Characterization Workflow

Caption: Workflow for comprehensive physicochemical characterization.

Protocol 8.1: Kinetic Aqueous Solubility Determination

-

Causality: This assay mimics the conditions a compound encounters upon rapid dissolution from a solid or concentrated stock, relevant to early drug discovery screening.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(5-Bromothiophen-2-yl)pyridine in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Prepare a blank with 2 µL of DMSO.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, measure absorbance at ~620 nm on a plate reader.

-

Data Analysis: Compare the signal from the compound wells to the blank wells. A significant increase in signal indicates precipitation. The concentration at which precipitation occurs is the kinetic solubility limit. A standard curve with compounds of known solubility should be run for calibration.

Protocol 8.2: LogP Determination (Shake-Flask Method)

-

Causality: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing the definitive LogP value.

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS, pH 7.4) and an organic phase (n-octanol). Mutually saturate the two phases by mixing them vigorously overnight and then separating them.

-

Compound Addition: Add a known amount of 3-(5-Bromothiophen-2-yl)pyridine to a mixture of the pre-saturated n-octanol and PBS (e.g., 5 mL of each). The initial concentration should be below the compound's solubility limit in either phase.

-

Equilibration: Shake the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 8.3: pKa Determination (Potentiometric Titration)

-

Causality: This method measures the change in pH of a solution as a titrant is added, allowing for the direct determination of the pKa value where the compound is 50% ionized.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol to ensure solubility).

-

Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Slowly add the HCl titrant to the stirred solution of the compound, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve; the peak of the derivative corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point.

Protocol 8.4: Melting Point Determination (DSC)

-

Causality: DSC measures the heat flow into a sample as a function of temperature, providing a highly accurate and reproducible measurement of thermal transitions like melting.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should bracket the expected melting point (e.g., from 25 °C to 150 °C).

-

Data Analysis: The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature can also be reported.

Conclusion

3-(5-Bromothiophen-2-yl)pyridine is a moderately lipophilic, basic compound with physicochemical properties that position it as a valuable building block for drug discovery. Its computed TPSA and LogP values are within ranges favorable for good membrane permeability, although its aqueous solubility may require optimization in derivative structures. The basic pyridine nitrogen provides a handle for salt formation to potentially improve solubility and formulation. The true power of this molecule is realized through its bromine functionality, which unlocks extensive synthetic possibilities for SAR exploration. The experimental protocols detailed herein provide a robust framework for researchers to validate these key parameters, ensuring a solid foundation for any drug development program that utilizes this versatile scaffold.

References

- Supporting Information for relevant chemical synthesis.

-

PubChem. 3-Bromopyridine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-[(5-Bromothiophen-2-yl)methyl]pyridine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available from: [Link]

-

NCBI Bookshelf. Toxicological Profile for Pyridine, TABLE 3-2, Physical and Chemical Properties of Pyridine. Available from: [Link]

-

Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. PubMed. Available from: [Link]

-

Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[8][10][20]triazolo[4,3-c]quinazolines. ResearchGate. Available from: [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available from: [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]

-

PubChem. 4-(5-Bromothiophen-2-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Wiley Online Library. Available from: [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available from: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available from: [Link]

-

Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. ResearchGate. Available from: [Link]

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Springer. Available from: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

-

Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. ResearchGate. Available from: [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. LinkedIn. Available from: [Link]

-

Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. OSTI.GOV. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available from: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available from: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Available from: [Link]

-

3-(2-bromothiophen-3-yl)pyridine (C9H6BrNS). PubChem. Available from: [Link]

-

pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Available from: [Link]

- pKa Data Compiled by R. Williams (PDF). Source not specified, but commonly available academic resource.

-

3-bromo-5-(4-bromothiophen-2-yl)-N-{3-nitro-5-[(pyridin-3-yl)oxy]phenyl}. MolPort. Available from: [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC - PubMed Central. Available from: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 169050-05-9|3-(5-Bromothiophen-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-(5-Bromothiophen-2-yl)pyridine | C9H6BrNS | CID 15190430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-[(5-Bromothiophen-2-yl)methyl]pyridine | C10H8BrNS | CID 70419130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. rsc.org [rsc.org]

- 11. aablocks.com [aablocks.com]

- 12. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 14. 3-BROMO-5-(3-METHYLTHIOPHEN-2-YL)PYRIDINE | 286007-27-0 [amp.chemicalbook.com]

- 15. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 16. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents (Journal Article) | OSTI.GOV [osti.gov]

- 20. 3-BROMO-5-(3-METHYLTHIOPHEN-2-YL)PYRIDINE | 286007-27-0 [chemicalbook.com]

3-(5-Bromothiophen-2-yl)pyridine CAS number 169050-05-9

An In-Depth Technical Guide to 3-(5-Bromothiophen-2-yl)pyridine (CAS: 169050-05-9)

Abstract

3-(5-Bromothiophen-2-yl)pyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, and critical applications. By integrating insights from palladium-catalyzed cross-coupling reactions and highlighting its role as a versatile scaffold, this document serves as an essential resource for leveraging this molecule in the design of novel pharmaceuticals and advanced materials.

Introduction: The Strategic Value of Thiophene-Pyridine Scaffolds

Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals and functional organic materials. Within this class, structures combining thiophene and pyridine rings are of particular interest due to their unique electronic properties and diverse biological activities.[1] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a "privileged pharmacophore" found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in critical receptor interactions.[2] Similarly, the pyridine scaffold is a cornerstone in drug design, enhancing water solubility and offering versatile points for chemical modification.[1]

3-(5-Bromothiophen-2-yl)pyridine emerges as a strategically important intermediate, marrying these two essential moieties. The bromine atom on the thiophene ring serves as a highly versatile functional handle, enabling further elaboration through a variety of metal-catalyzed cross-coupling reactions.[3] This allows for the systematic construction of complex molecular architectures, making it an invaluable precursor for creating libraries of compounds for screening in drug discovery programs targeting cancer, inflammation, and infectious diseases.[1][4][5]

Molecular Structure and Physicochemical Properties

The unique arrangement of the electron-rich thiophene ring and the electron-deficient pyridine ring gives 3-(5-Bromothiophen-2-yl)pyridine distinct chemical characteristics crucial for its reactivity and application.

Chemical Structure

Caption: Key components of the Suzuki-Miyaura synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative procedure designed to be self-validating through integrated purification and characterization steps.

Materials:

-

2,5-Dibromothiophene (1.0 eq)

-

Pyridin-3-ylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Toluene, Ethanol, and Deionized Water (e.g., in a 4:1:1 ratio)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromothiophene, pyridin-3-ylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive. [6]3. Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via cannula or syringe. A degassed solvent system prevents the oxidation of the phosphine ligands and the catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to elute the product. This step is essential to remove unreacted starting materials, catalyst residues, and byproducts.

-

Characterization: Collect the pure fractions and remove the solvent. Confirm the structure and purity of the resulting solid using NMR spectroscopy and Mass Spectrometry.

Workflow Visualization

Caption: Experimental workflow from reaction to final characterization.

Applications in Drug Discovery and Materials Science

The true value of 3-(5-Bromothiophen-2-yl)pyridine lies in its potential as a scaffold for creating novel molecules with significant biological activity or material properties.

Medicinal Chemistry

The thiophene-pyridine core is present in molecules investigated for a range of therapeutic areas:

-

Anticancer Agents: Many kinase inhibitors incorporate pyridine and thiophene moieties. The bromine atom on this building block can be readily converted via another coupling reaction (e.g., Suzuki, Stille, Buchwald-Hartwig) to append other aryl or heteroaryl groups, exploring the chemical space around the kinase active site. [7][8]* Anti-inflammatory Agents: Thiophene derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [5]This scaffold provides a robust starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs). [9]* Antimicrobial and Antiviral Compounds: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. This feature, combined with the thiophene ring, makes it a promising core for developing new antibacterial and antiviral agents. [1]

Materials Science

The conjugated π-system of the thiophene-pyridine structure is of interest in the field of organic electronics. Further polymerization or functionalization can lead to materials for:

-

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence properties of some thiophene derivatives can be tuned by extending the conjugation, making them candidates for emissive layers in OLEDs. [10]* Organic Photovoltaics (OPVs): As components of donor-acceptor polymers, these scaffolds can contribute to the development of new materials for solar energy conversion.

Safety and Handling

As with all laboratory chemicals, 3-(5-Bromothiophen-2-yl)pyridine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Freezer storage is often recommended for long-term stability. [11]

Conclusion

3-(5-Bromothiophen-2-yl)pyridine is more than just a chemical compound; it is a versatile platform for innovation. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling, and its structure offers multiple avenues for further chemical modification. For scientists in drug discovery and materials science, this molecule represents a key starting point for the rational design of novel, high-value compounds with tailored biological or physical properties. This guide provides the foundational knowledge required to confidently synthesize, handle, and strategically apply this powerful synthetic building block.

References

-

Current Chemistry Letters. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. [Link]

-

Baghdad Science Journal. (n.d.). Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl). Retrieved from [Link] [10]8. ResearchGate. (n.d.). Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10 and 11. Retrieved from [Link]

-

Bajarang, B. G., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals. [Link] [1]25. OSTI.GOV. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents (Journal Article) | OSTI.GOV [osti.gov]

- 9. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl" by Roza Al-Aqar [bsj.uobaghdad.edu.iq]

- 11. 169050-05-9・3-(5-Bromo-2-thienyl)pyridine・3-(5-Bromo-2-thienyl)pyridine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(5-Bromothiophen-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(5-Bromothiophen-2-yl)pyridine, a heteroaromatic compound of interest in medicinal chemistry and materials science. By delving into the theoretical underpinnings of chemical shifts, coupling constants, and spectral patterns, this document aims to equip researchers with the expertise to interpret complex NMR data with confidence. Detailed experimental protocols, data interpretation strategies, and visual aids are presented to offer a field-proven perspective on obtaining and analyzing high-quality NMR spectra for this class of compounds.

Introduction: The Central Role of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei within a molecule provides a wealth of information, from connectivity and stereochemistry to conformational dynamics. For professionals in drug development and materials science, a deep understanding of NMR is not merely academic but a crucial component of accelerating research and ensuring the integrity of synthesized compounds.

This guide focuses on 3-(5-Bromothiophen-2-yl)pyridine, a molecule featuring two distinct heteroaromatic rings—a pyridine and a brominated thiophene. The electronic properties of these rings and the influence of the bromine substituent create a unique and illustrative NMR fingerprint. Through a detailed examination of its ¹H and ¹³C NMR spectra, we will explore the fundamental principles that govern nuclear magnetic resonance and demonstrate their practical application in structural verification.

Foundational Principles of NMR Spectroscopy

A nuanced understanding of NMR spectra begins with a grasp of its core principles:

-

Nuclear Spin and Magnetic Fields: Atomic nuclei with an odd number of protons or neutrons possess a quantum mechanical property known as spin, which generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclear magnets align either with or against the field, creating distinct energy levels.

-

Chemical Shift (δ): The precise energy difference between these spin states, and thus the resonance frequency of a nucleus, is highly sensitive to its local electronic environment. Electrons circulating around a nucleus generate a small, opposing magnetic field that "shields" it from the external field. The extent of this shielding is influenced by the electronegativity of neighboring atoms and the presence of π-systems, leading to a characteristic chemical shift for each unique nucleus in a molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

-

Spin-Spin Coupling (J-Coupling): The magnetic field of one nucleus can influence the magnetic field experienced by its neighbors through the intervening bonding electrons. This interaction, known as spin-spin coupling or J-coupling , causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, the coupling constant (J) , is measured in Hertz (Hz) and provides valuable information about the number of neighboring spins and their geometric relationship (e.g., dihedral angles in the Karplus equation).[1][2]

Structural Analysis of 3-(5-Bromothiophen-2-yl)pyridine

To facilitate a clear discussion, the following numbering scheme will be used for 3-(5-Bromothiophen-2-yl)pyridine:

Caption: Workflow for NMR data acquisition and processing.

-

Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which results in sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

-

¹H Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Pulse Angle: Use a 30-45° pulse angle for routine spectra to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H spectra.

-

Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually adequate.

-

-

¹³C Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). Consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Data Processing and Presentation

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode and correct the baseline for a flat appearance.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks to identify their precise chemical shifts.

-

Reporting Data: Report the NMR data in a standardized format as per journal guidelines, including the nucleus, solvent, spectrometer frequency, and a list of chemical shifts with their multiplicity, integration, and coupling constants. [3]

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, one-dimensional NMR spectra may not be sufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques provide additional connectivity information.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing ³J(H,H) and sometimes ⁴J(H,H) correlations. This is invaluable for tracing out spin systems within a molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing unambiguous ¹H-¹³C one-bond connectivities.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

Caption: The role of various NMR experiments in structure elucidation.

Conclusion: A Synthesis of Theory and Practice

The structural elucidation of 3-(5-Bromothiophen-2-yl)pyridine serves as an excellent case study for the application of fundamental NMR principles. By systematically analyzing the chemical shifts, coupling patterns, and integration of both ¹H and ¹³C spectra, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide has provided a comprehensive framework, from the theoretical underpinnings to practical experimental considerations, to empower scientists in their use of NMR spectroscopy as a powerful analytical tool. The adoption of the detailed protocols and interpretative strategies outlined herein will contribute to the generation of reliable and reproducible data, a cornerstone of scientific integrity.

References

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

NMR chemical shift prediction of pyridines. Stenutz. Available at: [Link]

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

-

Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. University of Thi-Qar Journal of Science. Available at: [Link]

-

Thiophene, 2,5-di(benzoylthio)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Semantic Scholar. Available at: [Link]

-

Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. ACS Publications. Available at: [Link]

-

Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b). ResearchGate. Available at: [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... ResearchGate. Available at: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Perkin 1. Available at: [Link]

-

NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

-

Thioester supporting info 09-08-12. Royal Society of Chemistry. Available at: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Available at: [Link]

-

Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Taylor & Francis Online. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

-

Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide For PSC and NSC Bruker 400 NMR Spectrometer. Georgia State University. Available at: [Link]

-

Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira. Beilstein Journals. Available at: [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Available at: [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Royal Society of Chemistry. Available at: [Link]

-

Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University of Oxford. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Springer. Available at: [Link]

-

J-coupling. Wikipedia. Available at: [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

-

13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0219413). NP-MRD. Available at: [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Wiley Online Library. Available at: [Link]

Sources

crystal structure of 3-(5-Bromothiophen-2-yl)pyridine derivatives

An In-depth Technical Guide to the Crystal Structure of 3-(5-Bromothiophen-2-yl)pyridine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and structure-property relationships of 3-(5-bromothiophen-2-yl)pyridine derivatives. These compounds represent a significant class of heterocyclic systems, drawing considerable interest from researchers in medicinal chemistry and materials science. The unique combination of an electron-deficient pyridine ring and an electron-rich thiophene ring, further functionalized with a bromine atom, gives rise to a rich landscape of non-covalent interactions that dictate their solid-state architecture and, consequently, their macroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of this important molecular scaffold.

The Significance of the 3-(5-Bromothiophen-2-yl)pyridine Scaffold

The pyridine ring is a fundamental component in numerous pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and participate in various biological interactions. Similarly, thiophene and its derivatives are prevalent in medicinal chemistry, contributing to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The fusion of these two heterocycles into the 3-(5-bromothiophen-2-yl)pyridine core creates a versatile building block. The bromine atom not only influences the electronic properties of the thiophene ring but also serves as a powerful tool for crystal engineering through halogen bonding and as a synthetic handle for further molecular elaboration.

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. Crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability in pharmaceutical contexts. Furthermore, the precise control of intermolecular interactions is essential for designing functional materials with tailored optical or electronic properties.

Synthesis and Crystallization Strategies

The synthesis of 3-(5-bromothiophen-2-yl)pyridine derivatives typically involves cross-coupling reactions to form the C-C bond between the pyridine and thiophene rings. Subsequent modifications can be made to introduce various functional groups.

Experimental Protocol: Synthesis of a Representative Derivative

A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol:

-

Reaction Setup : To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-pyridylboronic acid (1.2 equivalents), 2,5-dibromothiophene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base : Add a degassed solvent mixture, typically toluene and water, and a base such as sodium carbonate (2.0 equivalents).

-

Reaction : Heat the mixture to reflux (approximately 80-100 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the 3-(5-bromothiophen-2-yl)pyridine product.

Crystallization Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

-

Slow Evaporation : This is the most common method. The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane, ethyl acetate/hexane) to near saturation. The solution is loosely covered to allow the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion : This technique is useful for compounds that are sparingly soluble. The compound is dissolved in a small amount of a "good" solvent in a small vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization : A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

The choice of solvent is crucial as solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates, which can significantly alter the crystal packing.

Core Directive: Crystal Structure Analysis

The solid-state structure of 3-(5-bromothiophen-2-yl)pyridine derivatives is dictated by a delicate balance of various non-covalent interactions. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating these structures.

Molecular Conformation

The conformation of the molecule, particularly the dihedral angle between the pyridine and thiophene rings, is a key structural feature. In many reported structures of similar bi-aromatic systems, the two rings are not coplanar. This twist is a result of minimizing steric hindrance between ortho-hydrogens on the adjacent rings. The degree of planarity can influence the extent of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties. For instance, a more planar conformation can lead to a smaller HOMO-LUMO gap.

Dominant Intermolecular Interactions

The crystal packing is a complex interplay of directional, weak, non-covalent forces.

-

Hydrogen Bonding : While lacking classical hydrogen bond donors (like O-H or N-H), these molecules are rich in C-H groups that can act as weak hydrogen bond donors. The nitrogen atom of the pyridine ring is a competent acceptor, leading to the formation of C–H···N interactions, which often play a significant role in stabilizing the crystal lattice.[1][2] Weaker C–H···S and C–H···Br interactions may also be present.

-

Halogen Bonding : The bromine atom on the thiophene ring is an effective halogen bond donor. It can form directional interactions with Lewis bases, such as the pyridine nitrogen (Br···N) or the thiophene sulfur (Br···S). Type I (C–Br···Br–C, θ₁ ≈ θ₂) and Type II (C–Br···Br–C, θ₁ ≈ 180°, θ₂ ≈ 90°) Br···Br interactions are also frequently observed and can be crucial in directing the molecular assembly.

-

π–π Stacking : The aromatic nature of both the pyridine and thiophene rings allows for π–π stacking interactions. These can occur in either a face-to-face or an offset (slipped-stack) arrangement. Slipped π–π interactions are common and help to minimize electrostatic repulsion. The distances between the centroids of the interacting rings are typically in the range of 3.5–4.0 Å.

-

C–H···π Interactions : The hydrogen atoms attached to one aromatic ring can interact with the π-electron cloud of an adjacent ring. These interactions, though weak, are numerous and collectively contribute significantly to the overall lattice energy.

Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii sum in red, contacts of normal length in white, and longer contacts in blue.

This analysis allows for the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For a typical 3-(5-bromothiophen-2-yl)pyridine derivative, the fingerprint plot would be decomposed to show the percentage contribution of each interaction type, such as H···H, Br···H, C···H, and N···H contacts. This quantitative data is invaluable for comparing the packing environments in different polymorphs or derivatives. For example, Hirshfeld analysis might reveal that H···H contacts comprise the largest percentage of the surface area (e.g., ~36%), while specific directional interactions like Br···H (~10-26%) and C···H (~21%) also make significant contributions to the crystal packing.

Visualization of Key Concepts

Diagrams are essential for conceptualizing complex structural information.

Experimental Workflow

Caption: Workflow from synthesis to structural analysis.

Intermolecular Interaction Motifs

Caption: Key non-covalent interactions in the crystal lattice.

Structure-Property Relationships

The detailed structural knowledge gained from crystallographic studies provides a rational basis for understanding and predicting the properties of these compounds.

Impact on Biological Activity

The specific conformation and intermolecular interactions observed in the crystal structure can provide insights into how a molecule might bind to a biological target.

-

Receptor Binding : The spatial arrangement of the pyridine nitrogen, the thiophene sulfur, and the bromine atom creates a specific pharmacophore. The ability to form hydrogen or halogen bonds can be critical for anchoring the molecule within a receptor's binding pocket.

-

Solubility and Bioavailability : Crystal packing energy directly influences the solubility of a compound. A very stable crystal lattice (high lattice energy) can result in low solubility, which may limit the bioavailability of a potential drug candidate. Understanding the packing allows for strategies to potentially form different polymorphs or co-crystals with improved solubility profiles.

Studies have shown that derivatives of this scaffold can exhibit a range of biological effects, including potential as multitarget anticancer agents and compounds with psychotropic properties.[1] The specific interactions identified in the crystal structure are key to building structure-activity relationship (SAR) models for optimizing these effects.

Relevance to Materials Science

The assembly of molecules in the solid state is fundamental to the field of crystal engineering.

-

Nonlinear Optics (NLO) : The alignment of molecules with large dipole moments in a non-centrosymmetric space group can lead to second-order NLO properties. The push-pull electronic nature of the pyridine-thiophene system can be exploited for this purpose.

-

Organic Semiconductors : π–π stacking interactions create pathways for charge transport through the crystal. The strength and dimensionality of these interactions, which can be elucidated from the crystal structure, are critical for designing efficient organic electronic materials.

Conclusion and Future Outlook

The crystal structure of 3-(5-bromothiophen-2-yl)pyridine derivatives is governed by a sophisticated network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. Techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis are indispensable for a complete understanding of the supramolecular architecture. This structural insight is not merely academic; it provides a crucial foundation for the rational design of new pharmaceuticals with enhanced efficacy and materials with novel functions.

Future research will likely focus on leveraging this structural understanding to design and synthesize derivatives with precisely controlled solid-state properties. This includes the exploration of polymorphism and the design of co-crystals to modulate physicochemical properties like solubility and stability. As our ability to predict and control crystal packing improves, so too will our capacity to create advanced functional molecules based on the versatile 3-(5-bromothiophen-2-yl)pyridine scaffold.

References

-

Pappenfus, T. M., Wood, T., Morey, J. L., & Janzen, D. E. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(1), 83-87. [Link]

-

Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

-

Al-Majid, A. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 845–849. [Link]

-

Thirunarayanan, G., et al. (2019). A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties. Journal of Chemical Sciences, 131(1), 58. [Link]

-

Al-Otaibi, J. S., et al. (2021). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 77–85. [Link]

-

ResearchGate. (n.d.). Crystal and refinement data. [Link]

-

Hernández-Linares, P., et al. (2016). Crystal Structure and Hirshfeld Surface Analysis of 1,2-Bis((2-(Bromomethyl)Phenyl)Thio)Ethane and Two Polymorphs of 1,2-Bis((2-((Pyridin-2-ylthio)Methyl)Phenyl)Thio)Ethane. Modern Chemistry & Applications, 3(4). [Link]

-

Arslan, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–497. [Link]

-

Nayak, P. S., et al. (2015). Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o503–o504. [Link]

-

ResearchGate. (n.d.). The different noncovalent interactions in (II). [Link]

-

MDPI. (n.d.). Special Issue : Covalent and Noncovalent Interactions in Crystal Chemistry. [Link]

-

Ghorab, M. M., et al. (2008). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 13(6), 1250–1263. [Link]

-

Tanthirige, V. J., et al. (2022). Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative. Molecules, 27(16), 5220. [Link]

-

PubChemLite. (n.d.). 3-(2-bromothiophen-3-yl)pyridine (C9H6BrNS). [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-(5-Bromothiophen-2-yl)pyridine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug discovery, process development, and formulation science. Low solubility can impede biological assays, complicate purification, and lead to poor bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-Bromothiophen-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We will explore its theoretical solubility profile based on molecular structure, detail rigorous experimental protocols for quantitative measurement, and discuss the interpretation of results. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in the development of molecules where understanding and manipulating solubility is paramount.

Theoretical Solubility Profile: A Molecular-Level Analysis

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a powerful predictive framework.[3][4] To forecast the behavior of 3-(5-Bromothiophen-2-yl)pyridine, we must first analyze its structural and physicochemical properties.

Physicochemical Properties of the Solute and Selected Solvents

The molecular structure of 3-(5-Bromothiophen-2-yl)pyridine features a polar pyridine ring and a less polar, more hydrophobic bromothiophene moiety. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes. Key properties are summarized below.

Table 1: Physicochemical Properties of 3-(5-Bromothiophen-2-yl)pyridine and Common Organic Solvents.

| Compound/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Polarity Type | Dielectric Constant (at 20°C) |

|---|---|---|---|---|

| 3-(5-Bromothiophen-2-yl)pyridine | C₉H₆BrNS | 240.12[5][6] | Polar Aprotic Features | N/A |

| Hexane | C₆H₁₄ | 86.18 | Non-Polar | 1.88 |

| Toluene | C₇H₈ | 92.14 | Non-Polar | 2.38 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Polar Aprotic | 9.08 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Polar Aprotic | 7.58 |

| Acetone | C₃H₆O | 58.08 | Polar Aprotic | 20.7 |

| Ethanol | C₂H₅OH | 46.07 | Polar Protic | 24.55 |

| Methanol | CH₃OH | 32.04 | Polar Protic | 32.7 |

| Water | H₂O | 18.02 | Polar Protic | 80.1 |

Predicting Solute-Solvent Interactions

The molecule's structure dictates its potential interactions:

-

Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor and contributes a significant dipole moment, favoring interactions with polar solvents.[7]

-

Bromothiophene Ring: This portion is less polar. The sulfur atom can participate in weak polar interactions, but the bromine atom and the aromatic rings contribute to hydrophobicity and van der Waals forces, favoring solubility in less polar environments.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like THF, Acetone, and DCM. These solvents can effectively solvate the polar pyridine portion of the molecule without the high energetic cost required to break the strong hydrogen-bonding network of protic solvents.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the pyridine nitrogen can accept hydrogen bonds, the overall molecule must disrupt the solvent's strong hydrogen-bonding network.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane and toluene. The energy gained from weak van der Waals interactions between the bromothiophene ring and the solvent is likely insufficient to overcome the strong solute-solute interactions of the crystalline solid.[3]

The diagram below illustrates the principle of "like dissolves like" for this specific compound.

Caption: Predicted solubility based on solute-solvent polarity matching.

Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and directness.[8]

The Equilibrium Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that has reached thermodynamic equilibrium at a specific temperature.

Causality Behind the Protocol: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation.[8] Extended incubation with agitation ensures equilibrium is reached, while temperature control is critical as solubility is temperature-dependent.[9] Centrifugation or filtration is a crucial step to separate the undissolved solid from the saturated supernatant without disturbing the equilibrium.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 3-(5-Bromothiophen-2-yl)pyridine (e.g., 10-20 mg) into several (n=3) glass vials with screw caps. The excess solid is visually confirmed to ensure saturation.

-

-

Solvent Addition:

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 100-150 rpm).[9]

-

Equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, extending this to 48 or 72 hours is recommended to ensure equilibrium is reached.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. This is best achieved by either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the controlled temperature.

-

Filtration: Use a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to draw the supernatant.

-

-

-

Quantification:

-

Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and bring the concentration into the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to accurately determine the concentration of the saturated solution.

-

-

Calculation:

-

Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the equilibrium shake-flask solubility assay.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvent systems. The results from the shake-flask experiment would be tabulated as shown in the example below.

Table 2: Example Solubility Data for 3-(5-Bromothiophen-2-yl)pyridine at 25 °C.

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

|---|---|---|---|

| Hexane | <0.1 | <0.0004 | Insoluble |

| Toluene | 1.5 | 0.0062 | Sparingly Soluble |

| Dichloromethane | 85.2 | 0.3548 | Soluble |

| Acetone | 155.6 | 0.6479 | Freely Soluble |

| Ethanol | 28.4 | 0.1183 | Soluble |

| Methanol | 45.1 | 0.1878 | Soluble |

| Water | <0.01 | <0.00004 | Very Insoluble |

Note: Data are hypothetical and for illustrative purposes only.

The results should align with the theoretical predictions. High solubility in polar aprotic solvents like acetone and low solubility in non-polar hexane would be expected. This data is crucial for selecting appropriate solvents for chemical reactions, purification (e.g., crystallization), and formulation.

Advanced Solubility Prediction Models

For high-throughput screening and early-stage discovery, computational models can provide rapid solubility estimates before a compound is synthesized. These methods use molecular descriptors to predict solubility.[11]

-

Quantitative Structure-Property Relationship (QSPR): These models, including the General Solubility Equation (GSE), use parameters like melting point and the octanol-water partition coefficient (logP) to estimate solubility.[12]

-

Machine Learning (ML) and Deep Learning: Modern approaches leverage large datasets to train complex models, such as Graph Convolutional Neural Networks (GCNNs) or Random Forest regressors, which can offer higher predictive accuracy for diverse chemical structures.[12][13][14]

While powerful, these in silico methods should be used as predictive tools to guide experimental work, not as a replacement for empirical measurement, which remains the definitive standard.[15]

Conclusion